molecular formula C29H30N2O5S B12905741 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate CAS No. 85283-78-9

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate

Cat. No.: B12905741
CAS No.: 85283-78-9
M. Wt: 518.6 g/mol
InChI Key: NJPNVCQLPSZMHN-UHFFFAOYSA-M
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Description

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple indole groups, which are fused to form a larger, more complex molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Indole Core: This step involves the cyclization of precursor molecules to form the indole core structure.

    Substitution Reactions: Various substituents, such as methoxy and methyl groups, are introduced through substitution reactions.

    Formation of the Hydrogensulfate Salt: The final step involves the conversion of the indolium compound to its hydrogensulfate salt form through a reaction with sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole compounds.

Scientific Research Applications

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium acetate
  • 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium chloride

Uniqueness

Compared to similar compounds, 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indol-1-ium hydrogensulfate is unique due to its specific hydrogensulfate salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

CAS No.

85283-78-9

Molecular Formula

C29H30N2O5S

Molecular Weight

518.6 g/mol

IUPAC Name

hydrogen sulfate;5-methoxy-1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium

InChI

InChI=1S/C29H29N2O.H2O4S/c1-29(2)24-19-21(32-5)15-17-26(24)30(3)27(29)18-16-23-22-13-9-10-14-25(22)31(4)28(23)20-11-7-6-8-12-20;1-5(2,3)4/h6-19H,1-5H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

NJPNVCQLPSZMHN-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-]

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-]

Origin of Product

United States

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